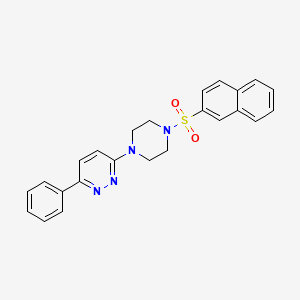
3-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-phenylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-phenylpyridazine is a useful research compound. Its molecular formula is C24H22N4O2S and its molecular weight is 430.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-phenylpyridazine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article presents a detailed analysis of its biological activity, including structure-activity relationships, synthesis, and case studies demonstrating its effects.
Chemical Structure and Properties
The compound's molecular formula is C23H27N5O3S with a molecular weight of 453.6 g/mol. Its structure features a naphthalenesulfonyl group attached to a piperazine moiety, which is further linked to a phenylpyridazine core. This unique arrangement is believed to contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N5O3S |
| Molecular Weight | 453.6 g/mol |
| Solubility | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. The process includes the formation of the pyridazine core followed by the introduction of the piperazine and naphthalenesulfonyl groups through various coupling reactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related naphthalimide derivatives demonstrate potent cytotoxic effects against various cancer cell lines, including breast cancer (4T1) and colon cancer cells. These compounds often act by intercalating DNA and inhibiting topoisomerase enzymes, leading to apoptosis in cancer cells .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival. Preliminary studies suggest that it may inhibit key enzymes or receptors associated with cancer cell growth. For example, it has been noted that similar compounds can modulate calcium ion influx, which is crucial for various cellular signaling pathways .
Case Studies
-
Cytotoxicity Assessment
A study evaluated the cytotoxic effects of related compounds on non-cancerous fibroblast (3T3) and breast cancer (4T1) cell lines. Results indicated that while non-cancerous cells maintained high viability (82–95% at 1 μg/mL), the cancer cells exhibited significant sensitivity to treatment, suggesting a selective toxicity profile . -
Molecular Docking Studies
In silico studies employing molecular docking techniques have been conducted to predict the binding affinity of this compound to various targets involved in cancer progression. These studies highlighted potential interactions with equilibrative nucleoside transporters (ENTs), which play a critical role in nucleotide metabolism and adenosine signaling .
Propiedades
IUPAC Name |
3-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-6-phenylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c29-31(30,22-11-10-19-6-4-5-9-21(19)18-22)28-16-14-27(15-17-28)24-13-12-23(25-26-24)20-7-2-1-3-8-20/h1-13,18H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMUJNDYERZAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













